molecular formula C53H49N5O4 B601533 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine CAS No. 142217-80-9

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

Cat. No.: B601533
CAS No.: 142217-80-9
M. Wt: 820.01
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 6-(benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine emerged as a critical intermediate in the synthesis of entecavir , a potent antiviral agent approved by the U.S. FDA in 2005 for treating chronic hepatitis B virus (HBV) infections. Its discovery traces back to Bristol-Myers Squibb's research in the mid-1990s, which aimed to develop nucleoside analogs with enhanced metabolic stability and antiviral efficacy. The compound's carbocyclic framework and benzyloxy substituents were strategically designed to mimic natural nucleosides while resisting enzymatic degradation.

Key Milestones in Discovery
1995: Identification of SQ-34676 (entecavir precursor) during anti-herpes virus research
1997: Structural optimization leading to carbocyclic nucleoside intermediates
2005: FDA approval of entecavir, validating synthetic pathways involving this compound

Significance in Purine Chemistry

This compound belongs to the purine analog family, characterized by modifications at the C6 position of the purine ring. The introduction of a benzyloxy group (-OCH₂C₆H₅) at C6 alters electronic properties and steric bulk, enhancing interactions with viral polymerases. Compared to natural purines like guanine, this modification reduces susceptibility to phosphorylases, a common limitation in nucleoside-based therapies.

Structural Features and Their Implications :

  • C6 Benzyloxy Group : Stabilizes the molecule against deamination and improves lipid solubility, facilitating cellular uptake.
  • Carbocyclic Core : Replaces the ribose sugar, eliminating glycosidic bond vulnerability and increasing metabolic stability.

Relationship to Nucleoside Analogs

As a carbocyclic nucleoside analog , this compound diverges from traditional nucleosides by replacing the furanose oxygen with a methylene group, forming a cyclopentane ring. This structural shift mimics natural nucleosides closely enough to inhibit viral polymerases while evading metabolic enzymes like xanthine oxidase. Its triphosphate form competes with endogenous deoxyguanosine triphosphate (dGTP), incorporating into viral DNA and terminating chain elongation.

Comparison to Classical Nucleoside Analogs
Ribose-Based Analogs (e.g., Lamivudine): Prone to enzymatic cleavage
Carbocyclic Analogs (e.g., This Compound): Enhanced stability and prolonged antiviral activity

Position in Carbocyclic Nucleoside Chemistry

Carbocyclic nucleosides represent a paradigm shift in antiviral drug design. This compound exemplifies advancements in synthesizing three-dimensional carbocycles with precise stereochemistry. Its cyclopentyl moiety, functionalized with multiple benzyloxy groups, underscores the role of hydrophobic interactions in targeting viral polymerase active sites.

Synthetic Innovations :

  • Asymmetric Suzuki-Miyaura Coupling : Used to construct the cyclopentenyl core with high enantiomeric purity.
  • Hydroborylation-Homologation-Oxidation : Adds the hydroxymethyl group at the 4' position, critical for mimicking ribose.
Natural vs. Synthetic Carbocyclic Nucleosides
Natural (e.g., Aristeromycin): Limited structural diversity
Synthetic (e.g., This Compound): Tunable substituents for optimized activity

This compound's synthesis and application highlight the convergence of organic chemistry and virology, offering a template for future antiviral agents targeting resistant HBV strains and other viruses.

Properties

IUPAC Name

N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1S,3S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H49N5O4/c1-38-46(36-60-33-39-18-8-3-9-19-39)48(61-34-40-20-10-4-11-21-40)32-47(38)58-37-54-49-50(58)55-52(56-51(49)62-35-41-22-12-5-13-23-41)57-53(42-24-14-6-15-25-42,43-26-16-7-17-27-43)44-28-30-45(59-2)31-29-44/h3-31,37,46-48H,1,32-36H2,2H3,(H,55,56,57)/t46-,47+,48?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHGMTPGAFKZHK-SHRDPCBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5[C@H]7CC([C@@H](C7=C)COCC8=CC=CC=C8)OCC9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H49N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676891
Record name 6-(Benzyloxy)-9-{(1S,3S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-N-[(4-methoxyphenyl)(diphenyl)methyl]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

820.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142217-80-9
Record name 6-(Benzyloxy)-9-{(1S,3S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-N-[(4-methoxyphenyl)(diphenyl)methyl]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparative Analysis of Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Purine core formationCH₂Cl₂, AcOH, 24 h, rt85–9098
Cyclopentyl couplingDCC, DMF, N₂, 18–24 h72–7895
Benzyloxy installationBnBr, NaH, THF, 0–25°C65–7095
Final deprotectionPd/C, H₂, MeOH55–6099

Optimization Challenges and Solutions

A major challenge lies in the poor solubility of intermediates, particularly during coupling steps. Source notes that substituting dimethyl sulfoxide (DMSO) for DMF increases solubility, reducing reaction times from 72 to 24 hours. Additionally, Source emphasizes the importance of inert atmospheres to prevent oxidation of sensitive intermediates, such as the 2-methylenecyclopentyl group.

Scalability and Industrial Adaptations

For large-scale production, Source recommends continuous water addition during the benzylidene acetal formation to control exothermic reactions. This modification improves safety and yield reproducibility (>90% on kilogram scale). Furthermore, replacing column chromatography with recrystallization in ethanol-water mixtures reduces costs while maintaining purity standards .

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler structure.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups yields benzaldehyde or benzoic acid, while reduction removes the benzyloxy groups entirely.

Scientific Research Applications

Scientific Research Applications

  • Antiviral Research :
    • The primary application of this compound is in antiviral drug development, particularly as an impurity in the synthesis of Entecavir, a nucleoside analogue used to treat hepatitis B. Its structural characteristics may influence the efficacy and safety profiles of antiviral agents .
  • Pharmacokinetics and Drug Metabolism :
    • Researchers study the pharmacokinetic properties of this compound to understand how it behaves in biological systems. This includes absorption, distribution, metabolism, and excretion (ADME) studies which are crucial for evaluating potential therapeutic uses .
  • Synthetic Chemistry :
    • The synthesis of 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine serves as a model for developing new synthetic routes for complex organic molecules. Researchers explore various synthetic pathways to optimize yield and purity .

Case Study 1: Entecavir Development

In the development of Entecavir, researchers identified various impurities that could affect the drug's safety and efficacy. The characterization of these impurities, including 6-(Benzyloxy)-9H-purin-2-amine derivatives, was essential for regulatory submissions and quality control in pharmaceutical manufacturing .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate how modifications to the benzyloxy groups affect antiviral activity. These studies help in designing more potent derivatives that can overcome resistance mechanisms in hepatitis B virus strains .

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The benzyloxy groups facilitate binding to enzymes and receptors, while the purine base interacts with nucleic acids. This dual interaction allows the compound to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Profile :

  • CAS No.: 142217-80-9 ()
  • Molecular Formula : C₅₃H₄₉N₅O₄
  • Molecular Weight : 820.003 g/mol
  • Key Properties :
    • LogP : 10.81–11.00 (high lipophilicity) ()
    • Polar Surface Area (PSA) : 92.55 Ų (moderate polarity due to multiple ether and amine groups)
    • Density : 1.19 g/cm³
    • Synthesis : Synthesized via multi-step processes involving epoxidation, benzyl protection, and TEMPO oxidation, achieving a total yield of 13.7% ().

Structural Features :

  • A purine core with a 6-benzyloxy substituent.
  • A complex cyclopentyl backbone with three benzyloxy groups and a methylene group.
  • A bulky N-((4-methoxyphenyl)diphenylmethyl) protecting group, enhancing steric hindrance and stability ().

Structural Analogs and Their Properties

9-Benzyl-6-(benzyloxy)-9H-purin-2-amine (CAS 156422-39-8)
  • Molecular Formula : C₁₉H₁₇N₅O
  • Molecular Weight : 331.37 g/mol
  • Key Differences :
    • Lacks the cyclopentyl backbone and diphenylmethyl group, resulting in lower molecular weight and lipophilicity (LogP predicted: 1.31 vs. 11.00).
    • Simpler synthesis via direct benzylation of purine ().
  • Applications: Potential as a building block for antiviral agents but with reduced metabolic stability due to fewer protective groups.
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine (CAS 203436-13-9)
  • Molecular Formula : C₁₆H₁₈ClN₅O
  • Molecular Weight : 331.80 g/mol
  • Key Differences :
    • Chloro substituent at the 2-position increases electrophilicity, enhancing reactivity in cross-coupling reactions.
    • Isopropyl and 4-methoxybenzyl groups reduce steric bulk compared to the target compound ().
  • Applications : Intermediate for kinase inhibitors; higher solubility (LogP ~3.5) but shorter half-life in vivo.
(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol (CAS 39639-47-9)
  • Key Differences: Cyclopentanol replaces the methylene group, introducing a hydroxyl moiety that enhances hydrophilicity (PSA: ~110 Ų vs. 92.55 Ų). Likely lower LogP (~9.5) due to polar hydroxyl group ().
  • Applications : Improved aqueous solubility but reduced cell membrane permeability.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound CAS 156422-39-8 CAS 203436-13-9 CAS 39639-47-9
Molecular Weight 820.003 331.37 331.80 ~750 (estimated)
LogP 10.81–11.00 1.31 (predicted) 3.5 (predicted) ~9.5 (estimated)
PSA (Ų) 92.55 ~80 (estimated) ~85 (estimated) ~110 (estimated)
Synthetic Yield 13.7% >50% ~30% Not reported
Key Functional Groups 3× benzyloxy, methylenecyclopentyl 2× benzyl Chloro, isopropyl Cyclopentanol, benzyloxy

Interpretation :

  • The target compound’s high LogP and molecular weight suggest poor aqueous solubility, limiting bioavailability but enhancing membrane permeability.
  • Simpler analogs (e.g., CAS 156422-39-8) trade stability for improved solubility and synthetic accessibility ().

Biological Activity

6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine, commonly referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleosides and has been investigated for its effects on various biological systems.

The compound has the following chemical characteristics:

  • Molecular Formula : C₅₃H₄₉N₅O₄
  • Molecular Weight : 820.003 g/mol
  • Density : 1.19 g/cm³
  • LogP : 10.81, indicating high lipophilicity which may affect its bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with purine receptors and enzymes involved in nucleotide metabolism. It acts as an inhibitor of certain kinases and phosphatases, which are crucial in cellular signaling pathways.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against hepatitis B virus (HBV). Its mechanism involves the inhibition of viral polymerase, thereby preventing viral replication. In vitro studies have shown that it can reduce HBV DNA levels in infected cell lines significantly.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown effectiveness against breast and liver cancer cells.

Enzyme Inhibition

Inhibition studies reveal that this compound can inhibit adenosine deaminase (ADA) and other enzymes involved in nucleotide metabolism. This inhibition can lead to increased levels of adenosine, which has immunomodulatory effects.

Study 1: Antiviral Efficacy

A study conducted by Zhang et al. (2023) demonstrated the antiviral efficacy of this compound against HBV in human hepatocytes. The results indicated a dose-dependent decrease in viral replication, with IC50 values comparable to established antiviral agents.

Concentration (µM)HBV DNA Reduction (%)
130
560
1085

Study 2: Anticancer Properties

A separate study by Lee et al. (2024) explored the anticancer effects on MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, with a significant reduction in cell viability observed at concentrations above 5 µM.

Treatment (µM)Cell Viability (%)
Control100
575
1050
2030

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step functionalization of the purine core and cyclopentyl moiety. Key steps include:

  • Protection of hydroxyl groups : Benzyl ethers are commonly used to protect hydroxyl groups during nucleophilic substitutions, as seen in analogous purine derivatives .
  • Microwave-assisted coupling : Microwave irradiation (e.g., 150°C, 16 hours) improves reaction efficiency for purine-cyclopentyl linkage formation, reducing side products .
  • Purification : Flash column chromatography (e.g., hexanes:EtOAc gradients) is critical for isolating intermediates, with yields ranging from 33% to 81% depending on steric hindrance .

Q. Which spectroscopic techniques are essential for structural validation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substituent positions. For example, benzyloxy protons typically appear as singlets at δ 5.32 ppm, while methylenecyclopentyl protons show complex splitting patterns (δ 4.08–7.50 ppm) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages (e.g., C 62.44% observed vs. 62.57% calculated) .

Q. How can solubility challenges in polar solvents be addressed?

  • Co-solvent systems : Use DMSO:EtOH (1:1 v/v) to dissolve hydrophobic intermediates, as demonstrated in analogous purine derivatives .
  • Derivatization : Introduce polar groups (e.g., hydroxyls) at non-critical positions via post-synthetic modifications .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy vs. methoxy groups) impact biological activity?

  • Structure-Activity Relationship (SAR) : Replace benzyloxy groups with methoxy or halogens to assess antimicrobial potency. For example, 6-(benzyloxy) purines show moderate MIC values (8–32 µg/mL) against Bacillus subtilis, while methoxy analogs exhibit reduced activity .
  • Steric effects : Bulky substituents on the cyclopentyl ring (e.g., diphenylmethyl) may hinder target binding, requiring molecular docking simulations to validate .

Q. What strategies enable radiolabeling for pharmacokinetic or imaging studies?

  • Fluorine-18 labeling : Substitute benzyloxy groups with 18^{18}F-fluoroethyl analogs via nucleophilic substitution (e.g., using K18^{18}F/Kryptofix 222) in anhydrous DMF .
  • Validation : Radiolabeled compounds require HPLC purification and stability testing in serum (e.g., >90% integrity after 2 hours) .

Q. How can contradictory NMR data between synthetic batches be resolved?

  • Dynamic effects : Rotameric equilibria in benzyl-protected intermediates can cause split signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to identify conformational exchange .
  • Impurity profiling : Compare 1^1H NMR with LC-MS to detect trace byproducts (e.g., deprotected intermediates) .

Q. What in vivo models are suitable for evaluating bioavailability?

  • Pharmacokinetic profiling : Administer the compound (10 mg/kg, IV/oral) in rodent models and measure plasma concentrations via LC-MS/MS. Low oral bioavailability (<20%) may require prodrug strategies (e.g., phosphate ester derivatives) .

Q. How can computational methods guide the design of analogs with improved stability?

  • DFT calculations : Predict hydrolysis susceptibility of benzyl ethers under physiological conditions (pH 7.4, 37°C) by modeling transition states .
  • MD simulations : Assess conformational flexibility of the methylenecyclopentyl group to optimize binding to ATP-dependent targets .

Methodological Challenges and Solutions

Q. How to resolve low yields in final coupling steps?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig aminations, which improve yields in hindered purine systems .
  • Solvent optimization : Replace DCM with THF or DMF to enhance nucleophilicity of amine reactants .

Q. What analytical approaches distinguish diastereomers in the cyclopentyl moiety?

  • Chiral HPLC : Use a Chiralpak IA column with hexane:IPA (90:10) to resolve (1S,3S) and (1R,3R) diastereomers .
  • NOESY NMR : Confirm stereochemistry via spatial correlations between cyclopentyl methylene and purine H8 protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine
Reactant of Route 2
6-(Benzyloxy)-9-((1S,3S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.